

MGR1 gene ontology and molecular function

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An In-depth Technical Guide on the Gene Ontology and Molecular Function of MGR1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The designation "MGR1" is associated with distinct genes in different organisms, primarily referring to a mitochondrial protein in Saccharomyces cerevisiae and a transcriptional corepressor in mammals. This guide provides a detailed examination of the gene ontology and molecular function of these two separate proteins, presenting quantitative data, experimental methodologies, and visual representations of their functional pathways to support advanced research and drug development. A third context, a human genetic locus associated with migraine susceptibility, is also briefly clarified.

MGR1 in Saccharomyces cerevisiae: A Key Component of Mitochondrial Protein Quality Control

In the yeast Saccharomyces cerevisiae, **MGR1** (Yeast Gene YCL044C) is a crucial protein for maintaining mitochondrial integrity and function. It is an integral component of the inner mitochondrial membrane and a subunit of the i-AAA (ATP-dependent metalloprotease) complex.

Gene Ontology of Yeast MGR1



GO Term Category	GO Term Name	GO ID	Evidence Code
Molecular Function	Misfolded protein binding	GO:0051787	Inferred from Direct Assay (IDA)
Biological Process	Mitochondrial protein quality control	GO:0010630	Inferred from Mutant Phenotype (IMP)
Protein catabolic process	GO:0030163	Inferred from Direct Assay (IDA)	
Cellular Component	Mitochondrial inner membrane	GO:0005743	Inferred from Direct Assay (IDA)
i-AAA complex	GO:0031548	Inferred from Direct Assay (IDA)	

Molecular Function and Significance

Yeast MGR1, in conjunction with Mgr3 and the core protease Yme1, forms the i-AAA complex. This complex is essential for the degradation of misfolded or unassembled proteins within the mitochondrial intermembrane space, thus playing a vital role in mitochondrial proteostasis. The proper functioning of the i-AAA complex, and by extension MGR1, is critical for cell growth, especially under conditions of mitochondrial stress. Cells lacking MGR1 exhibit a "petitenegative" phenotype, meaning they are unable to grow on non-fermentable carbon sources, highlighting the indispensability of MGR1 for respiratory function.

Quantitative Data

While precise stoichiometric and kinetic data for the yeast i-AAA complex are still areas of active research, the following table summarizes the key components of the complex.



Component	Description	Stoichiometry
Yme1	The catalytic subunit of the i-AAA protease.	Multiple subunits form a hexameric ring.
Mgr1	A regulatory subunit of the i-AAA complex.	Associated with the Yme1 complex.
Mgr3	Another regulatory subunit of the i-AAA complex.	Associated with the Yme1 complex.

Experimental Protocols

This assay is used to determine if a protein is targeted to and imported into mitochondria.

Principle: An in vitro-transcribed and -translated radiolabeled precursor protein is incubated with isolated, functional mitochondria. Successful import is determined by the protection of the protein from externally added proteases.

Methodology:

- Isolation of Yeast Mitochondria:
 - Grow yeast cells to mid-log phase in lactate medium.
 - Spheroplast the cells using zymolyase.
 - Homogenize the spheroplasts in an isotonic buffer.
 - Perform differential centrifugation to pellet mitochondria.
 - Resuspend the mitochondrial pellet in a suitable buffer (e.g., SEM buffer).
- In Vitro Transcription and Translation:
 - Linearize a plasmid containing the gene of interest downstream of a T7 or SP6 promoter.
 - Use a commercial kit (e.g., TNT® Quick Coupled Transcription/Translation System) with [35S]-methionine to generate the radiolabeled precursor protein.



Import Reaction:

 Incubate isolated mitochondria with the radiolabeled precursor protein in an import buffer containing ATP and an NADH-regenerating system at 25°C for various time points.

Protease Protection:

- Stop the import reaction by placing the tubes on ice.
- Treat one aliquot of the reaction with proteinase K to digest non-imported proteins. Leave another aliquot untreated as a control.
- Inactivate the protease with a specific inhibitor (e.g., PMSF).

Analysis:

- Pellet the mitochondria and lyse them in a sample buffer.
- Separate the proteins by SDS-PAGE and visualize the radiolabeled proteins by autoradiography. A protected band in the protease-treated sample indicates successful import.

This assay assesses the functional consequence of protease activity on cell viability under specific conditions.

Principle: The growth of yeast strains with deletions or mutations in protease components (like **MGR1**) is compared to wild-type strains on different media. A failure to grow on non-fermentable carbon sources (e.g., glycerol or ethanol) indicates a defect in mitochondrial respiratory function, often linked to impaired mitochondrial protein quality control.

Methodology:

Strain Preparation:

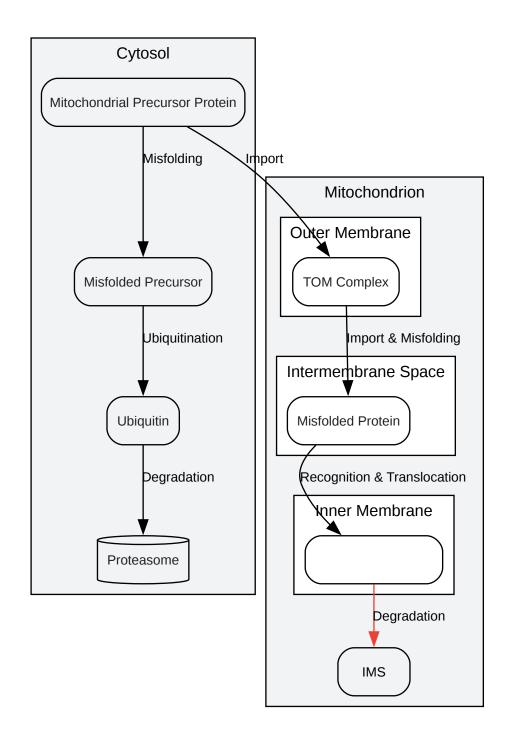
- Obtain or generate a yeast strain with a deletion of the MGR1 gene (mgr1Δ) and a corresponding wild-type strain.
- Yeast Culture and Spotting:



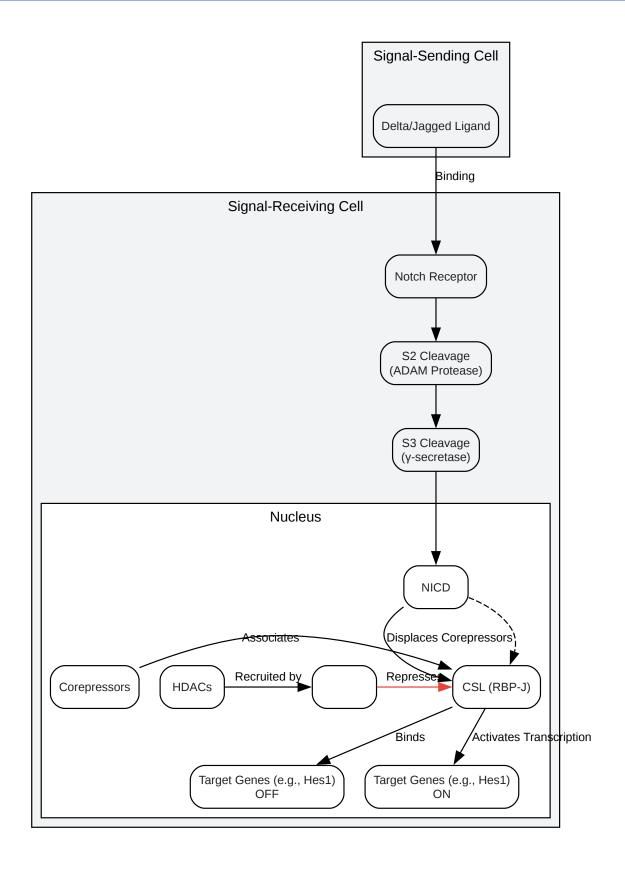
- Grow overnight cultures of both strains in a rich medium with a fermentable carbon source (e.g., YPD - Yeast Extract Peptone Dextrose).
- Normalize the cell densities of the cultures.
- Perform serial dilutions of each culture.
- Spot the dilutions onto agar plates containing a fermentable carbon source (e.g., YPD)
 and a non-fermentable carbon source (e.g., YPG Yeast Extract Peptone Glycerol).
- Incubation and Analysis:
 - Incubate the plates at a suitable temperature (e.g., 30°C) for 2-3 days.
 - Compare the growth of the $\mathbf{mgr1}\Delta$ strain to the wild-type strain on both types of media. The inability of the $\mathbf{mgr1}\Delta$ strain to grow on the YPG plate demonstrates its petite-negative phenotype.

Signaling and Workflow Diagram









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